molecular formula C10H8F2N4OS B1439666 5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide CAS No. 1217862-93-5

5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B1439666
CAS No.: 1217862-93-5
M. Wt: 270.26 g/mol
InChI Key: SQDIYUWALCOIMF-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core with a carboxamide group at position 2, an aminomethyl substituent at position 5, and a 2,4-difluorophenyl moiety attached to the carboxamide nitrogen. Its structural uniqueness lies in the combination of hydrogen-bonding (aminomethyl) and lipophilic (difluorophenyl) groups, which may influence solubility, bioavailability, and target interactions.

Properties

IUPAC Name

5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4OS/c11-5-1-2-7(6(12)3-5)14-9(17)10-16-15-8(4-13)18-10/h1-3H,4,13H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDIYUWALCOIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=NN=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Aromatic Carboxylic Acids with Thiosemicarbazide

A common and well-established route to 1,3,4-thiadiazole-2-amine derivatives involves cyclodehydration of aromatic carboxylic acids with thiosemicarbazide in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). This method yields 2-amino-5-substituted-1,3,4-thiadiazoles efficiently.

  • Procedure:
    Aromatic carboxylic acid (3 mmol) is mixed with thiosemicarbazide (3 mmol) and POCl3 (10 mL). The mixture is stirred at room temperature for 20 minutes, then heated at 80–90 °C for 1 hour. After cooling, water is added, and the mixture is refluxed for 4 hours. The solution is basified to pH 8 with sodium hydroxide, and the solid product is filtered and recrystallized.

  • Advantages:
    This method is straightforward, provides good yields (often >80%), and is adaptable to various aromatic substituents.

  • Example:
    The synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine derivatives (precursors to the target compound) was achieved by this method, followed by further functionalization.

Solid-Phase Grinding Method Using Phosphorus Pentachloride

An alternative, efficient method involves a solid-phase reaction where thiosemicarbazide, aromatic carboxylic acid, and phosphorus pentachloride are ground together at room temperature.

  • Procedure:
    Thiosemicarbazide (A mol), carboxylic acid (B mol), and phosphorus pentachloride (C mol) are added to a dry vessel and ground until complete reaction occurs (A:B:C = 1:(1–1.2):(1–1.2)). The crude product is then treated with alkaline solution to pH 8–8.2, filtered, dried, and recrystallized to yield 2-amino-5-substituted-1,3,4-thiadiazole.

  • Advantages:
    This method is mild, rapid, requires minimal equipment, uses low-toxicity reagents, and achieves high yields (>91%). It also simplifies post-reaction processing compared to liquid-phase methods.

One-Pot Synthesis Using Polyphosphate Ester as Cyclodehydrating Agent

A novel approach avoids toxic reagents like POCl3 and SOCl2 by employing polyphosphate ester (PPE) to facilitate the cyclodehydration of thiosemicarbazide and carboxylic acid in a one-pot reaction.

  • Procedure:
    Thiosemicarbazide and carboxylic acid are reacted in the presence of PPE, which promotes the formation of the 1,3,4-thiadiazole ring through a three-step process in a single vessel. The reaction proceeds under mild conditions without added acid chlorides or dehydrating agents.

  • Advantages:
    The method is environmentally friendlier, avoids toxic additives, and has been demonstrated to yield various 2-amino-1,3,4-thiadiazoles with confirmed structures by mass spectrometry, IR, and NMR.

Specific Preparation of 5-(Aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide

The target compound synthesis involves two major stages:

Formation of the 5-(aminomethyl)-1,3,4-thiadiazole-2-amine Core

  • Starting from an appropriate aromatic carboxylic acid precursor bearing the 2,4-difluorophenyl group, the 1,3,4-thiadiazole ring is constructed via cyclodehydration with thiosemicarbazide using one of the above methods (preferably solid-phase grinding or POCl3-mediated cyclization).

  • The aminomethyl substitution at the 5-position can be introduced by subsequent functional group transformations, such as reduction or substitution reactions on suitable intermediates bearing a leaving group at the 5-position.

Coupling with 2,4-Difluorophenyl Carboxamide Moiety

  • The carboxamide functionality is introduced by coupling the 1,3,4-thiadiazole-2-amine intermediate with 2,4-difluorophenyl acid chloride or via amide bond formation using coupling agents in anhydrous organic solvents like tetrahydrofuran (THF).

  • Neutralization of liberated HCl is typically achieved using sodium hydrogenocarbonate or other bases.

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Advantages Yield Range Notes
POCl3 Cyclodehydration Thiosemicarbazide, aromatic acid, POCl3 Stir at RT 20 min, heat 80–90 °C 1 h, reflux with water Well-established, high yield, versatile ~80–85% Requires handling of corrosive POCl3
Solid-Phase Grinding with PCl5 Thiosemicarbazide, aromatic acid, PCl5 Room temperature grinding, alkaline workup Mild, rapid, high yield (>91%), low toxicity >91% Simple equipment, environmentally friendlier
One-Pot Synthesis with PPE Thiosemicarbazide, aromatic acid, polyphosphate ester One-pot, mild conditions Avoids toxic reagents, green chemistry Moderate to high Newer method, confirmed by spectroscopy

Research Findings and Optimization Notes

  • The solid-phase grinding method using phosphorus pentachloride offers a significant improvement in reaction time and yield compared to traditional liquid-phase methods, with yields exceeding 91% and simplified purification.

  • The one-pot synthesis using polyphosphate ester is promising for greener synthesis routes, eliminating the need for hazardous reagents without compromising product purity or yield.

  • Functionalization to introduce the aminomethyl group at the 5-position typically requires careful selection of intermediates and reaction conditions to avoid ring degradation or side reactions.

  • Coupling with the 2,4-difluorophenyl moiety is efficiently achieved via acid chloride intermediates under anhydrous conditions with base neutralization, providing high-purity amide products.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthesis of Thiadiazole Derivatives

The synthesis of 5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The general methodology includes:

  • Formation of Thiadiazole Ring : The initial step often involves the reaction of thiosemicarbazide with appropriate carbonyl compounds to form the thiadiazole ring.
  • Substitution Reactions : Subsequent steps may include the introduction of the difluorophenyl group through electrophilic aromatic substitution or nucleophilic attack on activated halides.

Table 1: Overview of Synthetic Methods for Thiadiazole Derivatives

MethodologyDescription
Electrophilic SubstitutionInvolves substitution on a thiadiazole ring using electrophiles.
Nucleophilic AttackUtilizes nucleophiles to introduce substituents on the ring.
CyclizationFormation of the thiadiazole ring from thiosemicarbazide and carbonyls.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles, including our compound of interest, display significant antimicrobial properties against various pathogens. For instance:

  • Bacterial Inhibition : Studies have shown that compounds with the thiadiazole moiety exhibit activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : Some derivatives demonstrate antifungal properties against strains like Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Anticancer Potential

Thiadiazole derivatives are also being explored for their anticancer properties. For example:

  • In vitro studies have reported that certain derivatives inhibit cancer cell proliferation in various cancer types, including breast and colon cancers .
  • The mechanism often involves induction of apoptosis in cancer cells and inhibition of tumor growth in animal models.

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of thiadiazole derivatives:

  • Compounds have been tested for their ability to reduce inflammation in animal models, showing promise as therapeutic agents for conditions like arthritis .

Case Studies and Research Findings

Several case studies provide insights into the applications and efficacy of this compound:

  • Study on Anticancer Activity : A research group synthesized a series of thiadiazole derivatives and evaluated their cytotoxic effects against various cancer cell lines. Results indicated that modifications at the phenyl ring significantly enhanced anticancer activity .
  • Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial efficacy of several thiadiazole derivatives against clinical isolates. The findings demonstrated that fluorinated compounds exhibited superior antibacterial activity compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

1,3,4-Thiadiazole vs. 1,2,4-Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () replace the thiadiazole core with a triazole ring. This substitution alters tautomerism (thione vs. thiol forms) and electronic properties. For example, IR spectra of triazoles lack C=O stretches (1663–1682 cm⁻¹ in carboxamides) but retain C=S vibrations (~1247–1255 cm⁻¹), suggesting distinct hydrogen-bonding capabilities .

Thiadiazole vs. Thiazole Derivatives

Nitrothiophene carboxamides like Compound 11 () and Compound 24 () feature a thiazole core with nitro and fluorophenyl groups.

Substituent Variations at Position 5

a. Aminomethyl vs. S-Alkyl Groups

In 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (), the position 5 substituent is a methylthio group. This sulfur-alkyl chain increases hydrophobicity compared to the hydrophilic aminomethyl group, which may enhance membrane permeability but reduce water solubility. Biological assays in (Fig. 4) suggest S-alkyl derivatives exhibit inhibitory activity, though direct comparisons to the aminomethyl analog are unavailable .

b. Aminomethyl vs. Aromatic/Electron-Withdrawing Groups

5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine (–15, 17) has a fluoronitrophenyl group at position 4. Crystal structure analysis reveals intermolecular N–H⋯N hydrogen bonding, which differs from the intramolecular interactions possible with the aminomethyl group .

Carboxamide Modifications

a. 2,4-Difluorophenyl vs. Other Aromatic Groups

The 2,4-difluorophenyl group is a common motif in medicinal chemistry due to its metabolic stability and lipophilicity. Analog 5-{[(4-fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol () replaces the carboxamide with a thiol and substitutes the difluorophenyl with a fluorobenzyl group.

Biological Activity

5-(Aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide is a compound within the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is pivotal for its biological activity. The presence of the difluorophenyl group enhances its pharmacological potential. The general structure can be represented as follows:

  • Molecular Formula : C10H9F2N3S
  • Molecular Weight : 243.26 g/mol

Antimicrobial Activity

Research has shown that derivatives of the thiadiazole moiety exhibit significant antimicrobial properties. For example, compounds similar to this compound have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Activity Type
This compound25Antibacterial
5-(2',4'-Difluoro-4-hydroxybiphenyl-5-yl)-phenylamino-1,3,4-thiadiazole32.6Antifungal

The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit the growth of pathogenic microorganisms at low concentrations .

Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer properties. Studies indicate that compounds like this compound can induce apoptosis in cancer cells.

Case Study :
In a study evaluating the anticancer activity of various thiadiazole derivatives on Ehrlich Ascites Carcinoma cells, significant cytotoxic effects were observed with IC50 values ranging from 10 to 30 μg/mL .

CompoundIC50 (μg/mL)Cancer Cell Line
Thiadiazole Derivative A15HeLa
Thiadiazole Derivative B25MCF-7

These findings suggest that modifications to the thiadiazole structure can enhance anticancer efficacy.

Anti-inflammatory Activity

Thiadiazoles have also been reported to exhibit anti-inflammatory properties. A derivative similar to this compound was tested in vivo for its ability to reduce inflammation in carrageenan-induced paw edema models.

Research Findings :
The compound showed a significant reduction in paw swelling compared to control groups .

Treatment GroupPaw Edema Reduction (%)
Control0
Thiadiazole Derivative55

The biological activities of thiadiazoles are attributed to their ability to interact with various biological targets. For instance:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways.
  • Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for 5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide?

  • Methodology : Synthesis typically involves cyclization of precursor thiosemicarbazides under reflux with phosphorus oxychloride (POCl₃) at 90°C, followed by precipitation via pH adjustment (ammonia solution) and recrystallization from DMSO/water mixtures . Characterization requires 1H/13C NMR to confirm substituent positions and mass spectrometry (LC-MS or HRMS) to verify molecular weight and purity. Infrared spectroscopy (IR) can identify functional groups like amides (C=O stretch ~1650 cm⁻¹) and thiadiazole rings .

Q. What are the primary biological targets and in vitro assays used to evaluate this compound?

  • Methodology : Initial screening focuses on antimicrobial (e.g., MIC assays against S. aureus and E. coli) and anticancer activity (MTT assays on cancer cell lines like MCF-7 or HepG2) . Thiadiazole derivatives often target enzymes like tyrosine kinases or DNA topoisomerases , which can be validated via enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Q. Which physicochemical properties (e.g., solubility, logP) are critical for its bioactivity?

  • Methodology : LogP (octanol-water partition coefficient) is calculated using HPLC retention times or software (e.g., ChemAxon) to assess lipophilicity, which influences membrane permeability . Aqueous solubility is determined via shake-flask methods, with DMSO as a co-solvent for stock solutions. Substituents like the 2,4-difluorophenyl group enhance metabolic stability by reducing CYP450-mediated oxidation .

Advanced Research Questions

Q. How can mechanistic studies resolve conflicting data on its anticancer activity across different cell lines?

  • Methodology : Contradictions may arise from cell-specific expression of targets (e.g., Src kinases ). Use RNA sequencing to correlate activity with target expression levels in sensitive vs. resistant cell lines. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to kinases like EGFR or Bcr-Abl, while siRNA knockdown of suspected targets validates their role .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?

  • Methodology : Poor pharmacokinetics (e.g., rapid clearance) may explain gaps. Conduct ADMET studies :

  • Plasma stability assays (incubation with liver microsomes).
  • Caco-2 monolayer assays for intestinal absorption.
  • Metabolite identification via LC-MS/MS to detect deactivation pathways (e.g., glucuronidation of the aminomethyl group) .

Q. How can structure-activity relationship (SAR) studies optimize its selectivity for therapeutic targets?

  • Methodology : Systematically modify substituents:

  • Replace the 2,4-difluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance kinase inhibition .
  • Introduce PEGylated chains on the aminomethyl group to improve solubility and reduce off-target effects .
  • Validate using 3D-QSAR models (e.g., CoMFA) to predict activity cliffs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 2
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide

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